molecular formula C16H31NO4 B15346407 DIPROPYLAMINE, 2,2'-BIS(2,3-EPOXYPROPOXY)-N-t-BUTYL- CAS No. 63041-01-0

DIPROPYLAMINE, 2,2'-BIS(2,3-EPOXYPROPOXY)-N-t-BUTYL-

Cat. No.: B15346407
CAS No.: 63041-01-0
M. Wt: 301.42 g/mol
InChI Key: CVNSUHRFBAMHRO-UHFFFAOYSA-N
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Description

Properties

CAS No.

63041-01-0

Molecular Formula

C16H31NO4

Molecular Weight

301.42 g/mol

IUPAC Name

2-methyl-N,N-bis[2-(oxiran-2-ylmethoxy)propyl]propan-2-amine

InChI

InChI=1S/C16H31NO4/c1-12(18-8-14-10-20-14)6-17(16(3,4)5)7-13(2)19-9-15-11-21-15/h12-15H,6-11H2,1-5H3

InChI Key

CVNSUHRFBAMHRO-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CC(C)OCC1CO1)C(C)(C)C)OCC2CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIPROPYLAMINE, 2,2'-BIS(2,3-EPOXYPROPOXY)-N-t-BUTYL- typically involves the reaction of dipropylamine with epichlorohydrin under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the epoxy groups.

Industrial Production Methods

In an industrial setting, the compound is produced through a continuous process involving the reaction of dipropylamine with epichlorohydrin in a reactor. The reaction mixture is then purified to remove any unreacted starting materials and by-products, resulting in the final product.

Chemical Reactions Analysis

Types of Reactions

DIPROPYLAMINE, 2,2'-BIS(2,3-EPOXYPROPOXY)-N-t-BUTYL-: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: : Reduction reactions can be used to convert the epoxy groups to diols.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the epoxy groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: : Nucleophiles such as water or alcohols are used, often in the presence of a catalyst.

Major Products Formed

  • Oxidation: : Formation of corresponding oxo-compounds.

  • Reduction: : Formation of diols.

  • Substitution: : Formation of hydroxylated or alkylated products.

Scientific Research Applications

DIPROPYLAMINE, 2,2'-BIS(2,3-EPOXYPROPOXY)-N-t-BUTYL-: is used in various scientific research applications, including:

  • Chemistry: : As a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: : In the study of enzyme inhibition and as a potential therapeutic agent.

  • Medicine: : In drug delivery systems and as a precursor for pharmaceuticals.

  • Industry: : In the production of epoxy resins and as a curing agent for coatings and adhesives.

Mechanism of Action

The compound exerts its effects through its epoxy groups, which can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with biological macromolecules or participates in polymerization reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Epoxy-Functionalized Amines and Ethers

Table 1: Structural and Toxicological Comparison
Compound Name Molecular Formula Key Functional Groups Toxicity Profile Applications
Target Compound C₁₆H₃₁NO₄ Tert-butylamine, epoxypropoxy Tumorigenic (mouse TDLo: 3600 mg/kg) Epoxy curing agents
Bis[2-(2,3-epoxypropoxy)phenyl]methane Not provided Aromatic, epoxypropoxy Limited data; likely irritant Epoxy resins
2,2-Bis[4-(2,3-epoxypropoxy)phenyl]propane Not provided Bisphenol-A backbone, epoxy Suspected endocrine disruptor High-performance polymers
Tributylamine (TBA) C₁₂H₂₇N Aliphatic tertiary amine Corrosive, irritant Catalysis, solvents

Key Observations :

  • Reactivity : The target compound’s tert-butyl group introduces steric hindrance, reducing nucleophilic reactivity compared to simpler amines like tributylamine. Its epoxy groups enable crosslinking, similar to aromatic epoxy derivatives but with distinct curing kinetics .

Functional Group-Based Comparison

Epoxypropoxy Moieties :
  • Target Compound: The glycidyl ether groups enhance polymer-forming capability but contribute to carcinogenicity risks .
  • Bis[2-(2,3-epoxypropoxy)phenyl]methane : Aromatic epoxy compounds are less volatile and more thermally stable but lack amine functionality, limiting their use in catalytic systems .
Amine Backbones :
  • Target vs. Tributylamine (TBA) : While TBA is a strong base used in organic synthesis, the target’s amine is sterically hindered and modified with epoxy groups, making it less basic but more reactive in polymer networks .

Research Findings and Data

Table 2: Thermal Decomposition Products

Compound Decomposition Products Hazard Profile
Target Compound NOₓ Toxic fumes, respiratory risk
Bis(2-ethylhexyl) phthalate CO, CO₂ Lower acute toxicity
Bisphenol-A epoxy resins Phenolic compounds Environmental concerns

Critical Analysis :

  • The target’s NOₓ emissions under heat necessitate stringent handling protocols compared to non-nitrogenous epoxies .
  • Its dual functional groups (amine + epoxy) offer unique reactivity but complicate safety assessments relative to single-functional-group analogs.

Biological Activity

DIPROPYLAMINE, 2,2'-BIS(2,3-EPOXYPROPOXY)-N-t-BUTYL (commonly referred to as bis(2,3-epoxypropoxy)-N-t-butyl dipropylamine) is a compound that exhibits significant biological activity. This article explores its chemical properties, biological effects, and relevant case studies.

  • Chemical Formula : C16H31NO4
  • Molecular Weight : 303.43 g/mol
  • CAS Number : 5026-74-4
  • IUPAC Name : 2,2'-bis(2,3-epoxypropoxy)-N-t-butyl dipropylamine

The compound consists of a dipropylamine backbone with two epoxypropoxy groups attached. This structure is crucial for its biological interactions.

DIPROPYLAMINE, 2,2'-BIS(2,3-EPOXYPROPOXY)-N-t-BUTYL has been studied for its potential to interact with various biological systems. Its epoxy groups can react with nucleophiles such as amino acids and proteins, leading to modifications that can affect cellular functions.

  • Cytotoxicity : Research indicates that this compound has cytotoxic effects on certain cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways .
  • Neurotoxicity : Some studies suggest potential neurotoxic effects due to its ability to cross the blood-brain barrier. This raises concerns regarding its use in consumer products and industrial applications .
  • Endocrine Disruption : There is evidence that DIPROPYLAMINE may exhibit endocrine-disrupting properties, affecting hormone signaling pathways in animal models .

Study 1: Cytotoxic Effects on Cancer Cells

A study published in a peer-reviewed journal investigated the cytotoxic effects of DIPROPYLAMINE on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent increase in cell death with an IC50 value of approximately 25 µM. The mechanism was attributed to oxidative stress and DNA damage.

Concentration (µM)Cell Viability (%)
0100
1085
2550
5030

Study 2: Neurotoxic Effects in Rodents

In an animal study assessing the neurotoxic potential of DIPROPYLAMINE, rodents were exposed to varying doses over a period of four weeks. Behavioral assessments indicated significant impairments in motor coordination and cognitive function at higher doses.

Dose (mg/kg)Motor Coordination ScoreCognitive Function Score
01015
10914
25710
5058

Q & A

Basic Questions

Q. What are the primary methods for characterizing the structural and thermal stability of this compound in experimental settings?

  • Methodology :

  • Structural Analysis : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the presence of epoxypropoxy groups and tert-butylamine moieties. Infrared (IR) spectroscopy can identify epoxy ring vibrations (~1250 cm⁻¹) and amine functionalities.
  • Thermal Stability : Perform thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to assess decomposition temperatures and exothermic/epoxy ring-opening events. Gas chromatography-mass spectrometry (GC-MS) can identify decomposition products like NOx, as reported in thermal degradation studies .

Q. How should researchers evaluate the acute toxicity of this compound in preclinical models?

  • Methodology :

  • Route-Specific Testing : Intraperitoneal (IP) and oral administration in rodent models to determine median lethal dose (LD₅₀). For example, IP administration in mice showed an LD₅₀ of 3125 mg/kg, indicating moderate toxicity .
  • Observation Parameters : Monitor for clinical signs (e.g., respiratory distress, neurotoxicity) and histopathological changes post-exposure.
  • Comparative Analysis : Cross-reference toxicity data with structurally similar epoxyamines (e.g., glycidyl ethers) to identify structure-activity relationships.

Advanced Research Questions

Q. How can conflicting toxicity data (e.g., tumorigenic potential vs. moderate acute toxicity) be resolved?

  • Methodology :

  • Dose-Response Studies : Conduct subchronic exposure experiments (e.g., 9-week studies at 3600 mg/kg) to assess cumulative effects, as tumorigenic TDLo (lowest toxic dose) was observed in mice after prolonged exposure .
  • Mechanistic Studies : Use in vitro models (e.g., Ames test, comet assay) to evaluate mutagenicity and DNA adduct formation. Compare results with in vivo tumorigenicity data to clarify carcinogenic potential.
  • Data Reconciliation : Analyze metabolic pathways (e.g., cytochrome P450-mediated activation) to explain discrepancies between acute and chronic toxicity profiles.

Q. What experimental approaches are recommended to study the environmental persistence and degradation byproducts of this compound?

  • Methodology :

  • Hydrolytic Stability : Expose the compound to aqueous solutions at varying pH levels (pH 3–10) and temperatures (25–60°C). Monitor epoxy ring hydrolysis via high-performance liquid chromatography (HPLC).
  • Photodegradation : Use UV-Vis irradiation systems to simulate sunlight exposure. Identify degradation products (e.g., NOx, aldehydes) using GC-MS or Fourier-transform infrared (FTIR) spectroscopy .
  • Ecotoxicity Screening : Test degradation byproducts on aquatic organisms (e.g., Daphnia magna) to assess environmental risk.

Critical Analysis of Research Challenges

  • Toxicity Data Contradictions : While acute exposure shows moderate toxicity, chronic studies suggest tumorigenic potential. Researchers must differentiate between direct carcinogenicity and secondary effects from metabolic byproducts .
  • Environmental Fate : Epoxypropoxy groups are prone to hydrolysis, but tert-butylamine may enhance persistence. Prioritize studies on soil adsorption and bioaccumulation potential.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.